

# A Comprehensive Technical Guide to 3-Methoxypropanoic Acid: Synonyms, Properties, and Experimental Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methoxypropanoic acid

Cat. No.: B1676782

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This in-depth technical guide provides a thorough overview of **3-Methoxypropanoic acid**, a valuable building block in organic synthesis. This document details its various synonyms and alternative names, summarizes its key physicochemical properties, and presents detailed experimental protocols for its synthesis, purification, and analysis. The information is structured to be a practical resource for researchers, scientists, and professionals in drug development.

## Nomenclature and Identifiers

**3-Methoxypropanoic acid** is known by several alternative names and is cataloged under various chemical identifiers. A comprehensive list is provided below to facilitate cross-referencing in literature and databases.

Identifier Type	Identifier	Citation
IUPAC Name	3-methoxypropanoic acid	[1]
Synonyms	3-Methoxypropionic acid	[1]
m-PEG1-acid	[1]	
β-Methoxypropionic acid		
CAS Number	2544-06-1	[1]
Molecular Formula	C4H8O3	[1]
Molecular Weight	104.10 g/mol	
InChI Key	YSIKHBWUBSFBRZ-UHFFFAOYSA-N	
SMILES	COCCC(=O)O	[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Methoxypropanoic acid** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Citation
Appearance	Colorless liquid	
Boiling Point	116 °C at 9 mmHg	
Density	1.108 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.420	
Flash Point	113 °C (closed cup)	
Solubility	Soluble in water, methanol, chloroform	

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **3-Methoxypropanoic acid**. These protocols are based on established chemical principles and data from related compounds.

### Synthesis of 3-Methoxypropanoic Acid

A common and efficient method for the synthesis of **3-Methoxypropanoic acid** is a two-step process involving the Michael addition of methanol to methyl acrylate to form methyl 3-methoxypropionate, followed by the hydrolysis of the resulting ester.

#### Step 1: Synthesis of Methyl 3-methoxypropionate

This procedure is adapted from the industrial synthesis of methyl 3-methoxypropionate.

- Materials:
  - Methanol
  - Methyl acrylate
  - Sodium methoxide (catalyst)
  - Concentrated sulfuric acid or 85% phosphoric acid (for neutralization)
- Procedure:
  - In a reactor equipped with a stirrer and a dropping funnel, charge the required amount of methanol and the sodium methoxide catalyst. The molar ratio of methanol to methyl acrylate should be in the range of 2.0-3.0:1.
  - Under vigorous stirring, slowly add methyl acrylate to the reactor over a period of at least 10 hours. Maintain the reaction temperature between 45-60 °C.
  - After the addition is complete, continue the reaction for an additional 2-6 hours at the same temperature.

- Cool the reaction mixture and, while stirring, carefully add concentrated sulfuric acid or 85% phosphoric acid to neutralize the sodium methoxide catalyst. The amount of acid should be about half the molar amount of the catalyst used. Ensure the temperature of the mixture does not exceed 35 °C during neutralization.
- The resulting methyl 3-methoxypropionate can be purified by distillation.

## Step 2: Hydrolysis of Methyl 3-methoxypropionate to **3-Methoxypropanoic Acid**

- Materials:
  - Methyl 3-methoxypropionate
  - Sodium hydroxide (or other strong base)
  - Hydrochloric acid (or other strong acid)
  - Diethyl ether (or other suitable organic solvent for extraction)
- Procedure:
  - To a round-bottom flask containing methyl 3-methoxypropionate, add an aqueous solution of sodium hydroxide (typically 1 to 2 molar equivalents).
  - Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.
  - Cool the reaction mixture to room temperature and acidify with hydrochloric acid until the pH is acidic (pH ~2-3).
  - Extract the aqueous solution with diethyl ether (or another suitable organic solvent) multiple times.
  - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude **3-Methoxypropanoic acid**.

## Purification of 3-Methoxypropanoic Acid

Crude **3-Methoxypropanoic acid** can be purified by vacuum distillation.

- Apparatus:
  - Standard vacuum distillation setup including a round-bottom flask, a distillation head with a condenser, a receiving flask, a vacuum source, and a heating mantle.
- Procedure:
  - Place the crude **3-Methoxypropanoic acid** in the distillation flask with a magnetic stir bar or boiling chips.
  - Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.
  - Gradually apply vacuum and begin heating the distillation flask.
  - Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 116 °C at 9 mmHg). Discard any forerun that distills at a lower temperature.
  - Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

## Analytical Methods

### 3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the carboxylic acid group, derivatization is often required to improve the volatility and chromatographic performance of **3-Methoxypropanoic acid** for GC-MS analysis. Silylation is a common derivatization method.

- Derivatization (Silylation):
  - Evaporate a known amount of the sample containing **3-Methoxypropanoic acid** to dryness under a stream of nitrogen.
  - Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and a suitable solvent (e.g., pyridine or acetonitrile).

- Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.
- The derivatized sample is then ready for injection into the GC-MS.
- GC-MS Conditions (Example):
  - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  - Oven Program: Initial temperature of 60 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
  - Injector Temperature: 250 °C.
  - MS Ion Source Temperature: 230 °C.
  - MS Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 40-400.

### 3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Methoxypropanoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O) in an NMR tube.
- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - δ ~11.0-12.0 ppm (s, 1H, -COOH)
  - δ ~3.68 ppm (t, 2H, -O-CH<sub>2</sub>-)
  - δ ~3.35 ppm (s, 3H, -O-CH<sub>3</sub>)
  - δ ~2.65 ppm (t, 2H, -CH<sub>2</sub>-COOH)
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):
  - δ ~177 ppm (-COOH)

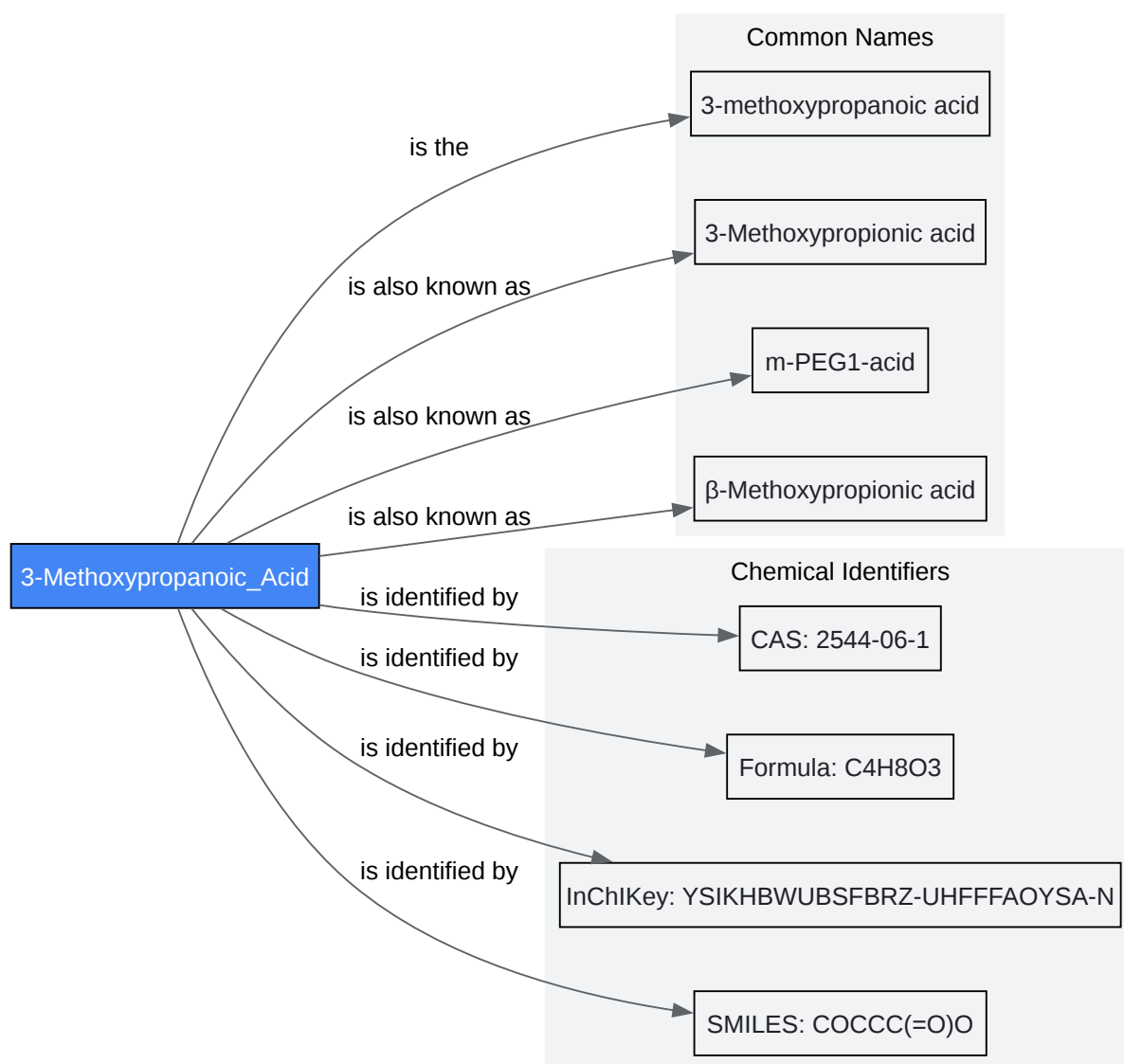
- $\delta \sim 68$  ppm (-O-CH<sub>2</sub>-)
- $\delta \sim 59$  ppm (-O-CH<sub>3</sub>)
- $\delta \sim 34$  ppm (-CH<sub>2</sub>-COOH)

### 3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A thin film of the liquid sample can be placed between two KBr or NaCl plates for analysis.
- Expected Peaks:
  - $\sim 2500\text{--}3300$  cm<sup>-1</sup> (broad): O-H stretch of the carboxylic acid.
  - $\sim 2930$  cm<sup>-1</sup> and  $\sim 2850$  cm<sup>-1</sup>: C-H stretches of the alkane backbone.
  - $\sim 1710$  cm<sup>-1</sup> (strong): C=O stretch of the carboxylic acid.
  - $\sim 1120$  cm<sup>-1</sup>: C-O stretch of the ether linkage.

## Visualizations

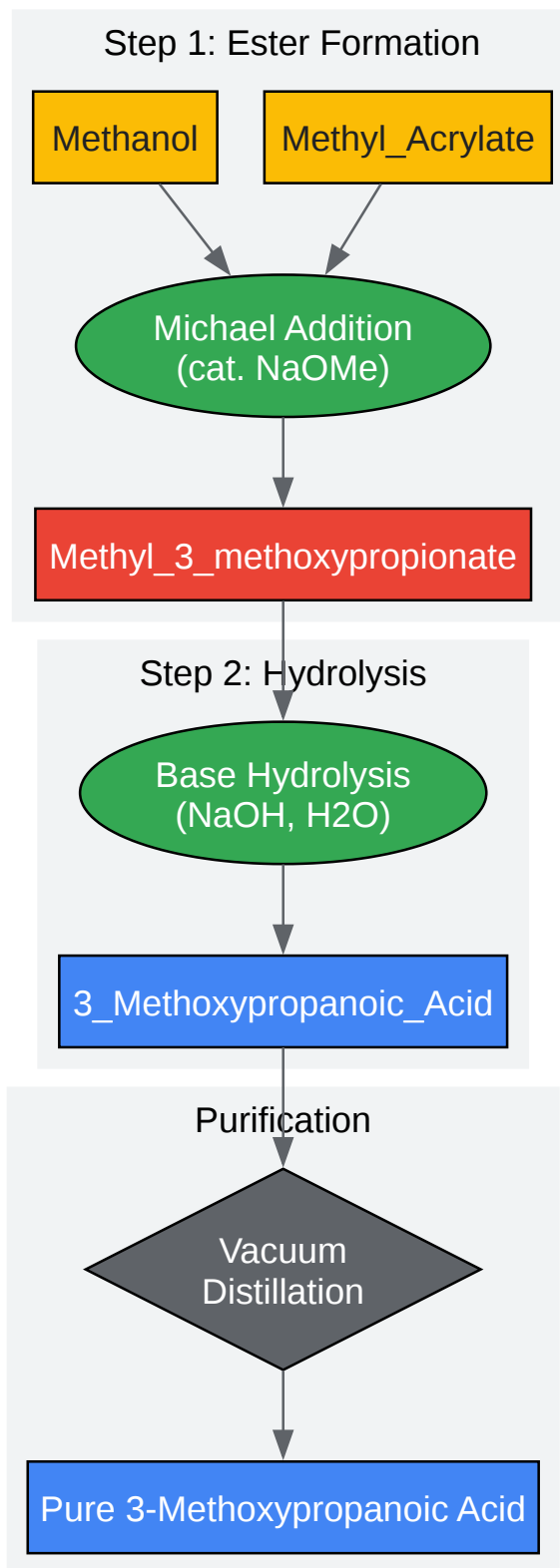
The following diagrams illustrate the relationships between the various identifiers for **3-Methoxypropanoic acid** and a conceptual workflow for its synthesis.



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Caption: Relationship between the primary name and its various synonyms and chemical identifiers.



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Caption: Conceptual workflow for the synthesis and purification of **3-Methoxypropanoic acid**.

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## References

- 1. 3-Methoxypropionic acid | C<sub>4</sub>H<sub>8</sub>O<sub>3</sub> | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)